molecular formula C11H10ClNO2 B8527603 2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol

2-(4-Chlorophenyl)-4-methyl-5-oxazolemethanol

Cat. No. B8527603
M. Wt: 223.65 g/mol
InChI Key: QLLABKILAVKJAF-UHFFFAOYSA-N
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Patent
US04774253

Procedure details

6.9 g (30.8 mmol) of 2-(4-chlorophenyl)-4-methyl-5-oxazolemethanol were combined with 6.2 g (155 mmol) of powdered sodium hydroxide in 45 ml of acetone and the suspension was heated to reflux. 4.9 g (41.1 mmol) of chloroform in 10 ml of acetone were added dropwise during 30 minutes and the suspension was heated at reflux for 4 hours. The solvent was removed by evaporation under reduced pressure, and the residue was partitioned between 150 ml of diethyl ether and 400 ml of water. The organic phase was separated and the aqueous phase was extracted twice with diethyl ether. The aqueous phase was acidified to pH 2 with concentrated hydrochloric acid and extracted three times with 50 ml of dichloromethane each time. The combined dichloromethane extracts were dried over magnesium sulphate, filtered and evaporated to yield 3.7 g of crude product. Recrystallization from ethyl acetate yielded 3.1 g (32.5%) of 2-[[2-(4-chlorophenyl)-4 -methyl-5-oxazolyl]methoxy]-2-methylpropionic acid of melting point 166°-167° C.
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
4.9 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][C:10]([CH2:14][OH:15])=[C:11]([CH3:13])[N:12]=2)=[CH:4][CH:3]=1.[OH-:16].[Na+].C(Cl)(Cl)Cl>CC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([CH2:14][O:15][C:5]([CH3:6])([CH3:4])[C:8]([OH:9])=[O:16])=[C:11]([CH3:13])[N:12]=2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.9 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)CO
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
4.9 g
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)C
Step Four
Name
Quantity
45 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed by evaporation under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between 150 ml of diethyl ether and 400 ml of water
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 50 ml of dichloromethane each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane extracts were dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield 3.7 g of crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C=1OC(=C(N1)C)COC(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.1 g
YIELD: PERCENTYIELD 32.5%
YIELD: CALCULATEDPERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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